REACTION_CXSMILES
|
[CH3:1][C:2]1([C:17]([O:19][CH3:20])=[O:18])[C@H:7]([NH:8][C@@H](C2C=CC=CC=2)C)[CH2:6][CH2:5][O:4][CH2:3]1.[ClH:21]>CO.[OH-].[OH-].[Pd+2]>[ClH:21].[NH2:8][CH:7]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1([CH3:1])[C:17]([O:19][CH3:20])=[O:18] |f:3.4.5,6.7|
|
Name
|
(4R)-Methyl 3-methyl-4-((R)-1-phenylethylamino)-tetrahydro-2H-pyran-3-carboxylate
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Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
CC1(COCC[C@H]1N[C@H](C)C1=CC=CC=C1)C(=O)OC
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
stirred under a hydrogen balloon for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1C(COCC1)(C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |